Cas no 887308-17-0 (5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide)

5-Bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a brominated pyridine core and a hydroxyethyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of both bromine and sulfonamide functional groups enhances its reactivity, enabling selective modifications for drug discovery applications. The hydroxyethyl moiety improves solubility and offers additional sites for derivatization. Its well-defined structure and stability make it suitable for use in cross-coupling reactions and as a scaffold for developing enzyme inhibitors or receptor-targeted compounds.
5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide structure
887308-17-0 structure
Product Name:5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide
CAS No:887308-17-0
MF:C7H9BrN2O3S
MW:281.126959562302
CID:2144968
PubChem ID:61795523
Update Time:2025-06-08

5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide
    • GRYURKUNPLCTPE-UHFFFAOYSA-N
    • AKOS011067785
    • SCHEMBL924703
    • DTXSID201237474
    • 887308-17-0
    • 3-Pyridinesulfonamide, 5-bromo-N-(2-hydroxyethyl)-
    • WLZ2980
    • 5-Bromo-N-(2-hydroxyethyl)-3-pyridinesulfonamide
    • Inchi: 1S/C7H9BrN2O3S/c8-6-3-7(5-9-4-6)14(12,13)10-1-2-11/h3-5,10-11H,1-2H2
    • InChI Key: GRYURKUNPLCTPE-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)S(NCCO)(=O)=O

Computed Properties

  • Exact Mass: 279.95173g/mol
  • Monoisotopic Mass: 279.95173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 87.7Ų

5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide Pricemore >>

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5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide Related Literature

Additional information on 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide

Introduction to 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide (CAS No. 887308-17-0)

5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide, with the CAS number 887308-17-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated pyridine ring and a sulfonamide functional group. These features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The chemical structure of 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide consists of a pyridine ring substituted with a bromine atom at the 5-position and a sulfonamide group attached to the 3-position. The sulfonamide group is further substituted with a 2-hydroxyethyl moiety, which adds to the compound's polarity and solubility properties. These structural characteristics make it an attractive candidate for drug design, as they can influence the compound's pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the potential of 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The bromine substitution on the pyridine ring has been found to enhance the compound's ability to inhibit specific enzymes involved in inflammatory responses, making it a promising lead for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide has also shown promise in cancer research. Studies have demonstrated that this compound can selectively target and inhibit cancer cells, particularly those involved in solid tumors. The mechanism of action involves the disruption of key signaling pathways that are crucial for cancer cell survival and proliferation. This selective targeting ability makes it a valuable candidate for further preclinical and clinical investigations.

The solubility and stability of 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide are important factors that influence its potential as a therapeutic agent. Research has shown that the presence of the 2-hydroxyethyl group enhances the compound's water solubility, which is crucial for its absorption and distribution in biological systems. Furthermore, the compound exhibits good stability under physiological conditions, ensuring that it remains active and effective over extended periods.

In terms of synthetic methods, 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide can be synthesized through a series of well-established chemical reactions. The synthesis typically involves the bromination of a pyridine derivative followed by sulfonation and subsequent substitution with 2-hydroxyethylamine. These steps can be optimized to achieve high yields and purity, making the compound readily available for research and development purposes.

The safety profile of 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide is another critical aspect that has been extensively studied. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its potential use in clinical settings.

In conclusion, 5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide (CAS No. 887308-17-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its potent biological activities and favorable pharmacological properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, paving the way for new advancements in drug discovery and development.

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